N-(4-bromobenzyl)-2-methoxyethanamine

Physicochemical characterization Thermal stability Purification

N-(4-Bromobenzyl)-2-methoxyethanamine (CAS 728948-30-9), also termed (4-bromobenzyl)(2-methoxyethyl)amine, is a secondary arylalkylamine with the molecular formula C10H14BrNO and a molecular weight of 244.13 g/mol. It is supplied as a research chemical by multiple vendors, typically as the free base or the hydrochloride salt (CAS 1158390-41-0).

Molecular Formula C10H14BrNO
Molecular Weight 244.13 g/mol
CAS No. 728948-30-9
Cat. No. B180992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromobenzyl)-2-methoxyethanamine
CAS728948-30-9
Molecular FormulaC10H14BrNO
Molecular Weight244.13 g/mol
Structural Identifiers
SMILESCOCCNCC1=CC=C(C=C1)Br
InChIInChI=1S/C10H14BrNO/c1-13-7-6-12-8-9-2-4-10(11)5-3-9/h2-5,12H,6-8H2,1H3
InChIKeyBMKGHFFHQRWBCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromobenzyl)-2-methoxyethanamine (CAS 728948-30-9): Physicochemical and Structural Baseline for Research Sourcing


N-(4-Bromobenzyl)-2-methoxyethanamine (CAS 728948-30-9), also termed (4-bromobenzyl)(2-methoxyethyl)amine, is a secondary arylalkylamine with the molecular formula C10H14BrNO and a molecular weight of 244.13 g/mol . It is supplied as a research chemical by multiple vendors, typically as the free base or the hydrochloride salt (CAS 1158390-41-0) . The compound is used as a synthetic building block and screening compound in early drug discovery, with its distinguishing features including a para-bromobenzyl group and a 2-methoxyethyl side chain that confer unique physicochemical properties relative to structurally simpler N-(4-bromobenzyl)alkylamines.

Why N-(4-Bromobenzyl)-2-methoxyethanamine (CAS 728948-30-9) Cannot Be Simply Replaced by an N-(4-Bromobenzyl)alkylamine Analog


Compounds sharing the 4-bromobenzyl pharmacophore can exhibit markedly different physicochemical properties depending on the N-alkyl substituent. The 2-methoxyethyl chain in N-(4-bromobenzyl)-2-methoxyethanamine introduces an ether oxygen that increases molecular weight, polar surface area, hydrogen-bond acceptor capacity, and molecular flexibility relative to simple alkyl analogs such as N-(4-bromobenzyl)ethanamine . These differences translate into altered boiling points (relevant to purification and storage), lipophilicity, and conformational behavior that can affect ligand–target interactions, pharmacokinetic profiles, and synthetic utility . Consequently, substituting the methoxyethyl group with a simple ethyl or propyl chain yields a compound with a different physicochemical fingerprint, potentially compromising the outcome of a screening campaign or a synthetic route.

Quantitative Differentiation of N-(4-Bromobenzyl)-2-methoxyethanamine (CAS 728948-30-9) Against Closest Structural Analogs


Boiling Point Elevation vs. N-(4-Bromobenzyl)ethanamine (Ethyl Analog)

N-(4-Bromobenzyl)-2-methoxyethanamine exhibits a predicted boiling point of 289.3 ± 20.0 °C, which is approximately 35 °C higher than the boiling point of the direct ethyl analog N-(4-bromobenzyl)ethanamine (254.3 °C at 760 mmHg) . The introduction of the methoxyethyl group significantly reduces vapor pressure and alters distillation and drying behavior, providing a wider temperature window for reactions conducted at elevated temperatures.

Physicochemical characterization Thermal stability Purification

Boiling Point Elevation vs. N-(4-Bromobenzyl)propan-1-amine (Propyl Analog)

When compared with the one‑carbon‑longer propyl analog N-(4-bromobenzyl)propan-1-amine, which has a predicted boiling point of approximately 271.8 ± 15.0 °C at 760 mmHg , N-(4-bromobenzyl)-2-methoxyethanamine (289.3 ± 20.0 °C) still shows a boiling point elevation of roughly 17.5 °C . The presence of the ether oxygen in the methoxyethyl chain contributes to stronger intermolecular forces (dipole–dipole interactions and potential hydrogen bonding) compared to the purely alkyl propyl chain, resulting in a higher boiling point despite similar molecular weight.

Physicochemical characterization Boiling point Purification

Enhanced Conformational Flexibility (Rotatable Bond Count) vs. N-(4-Bromobenzyl)ethanamine

The hydrochloride salt of N-(4-bromobenzyl)-2-methoxyethanamine possesses five rotatable bonds , whereas the ethyl analog N-(4-bromobenzyl)ethanamine has only three rotatable bonds . The two additional rotatable bonds arise from the extension of the N‑alkyl chain by an ethoxy unit (–CH₂CH₂OCH₃). This increased conformational freedom allows the molecule to sample a larger portion of torsional space, which can be beneficial in biological target engagement by enabling induced-fit binding or by offering more entropic contributions to binding free energy.

Molecular flexibility Drug-likeness Conformational analysis

Validated NMR Reference Spectrum Enables Identity Confirmation and Impurity Profiling

N-(4-Bromobenzyl)-2-methoxyethanamine (free base) has a validated ¹H NMR spectrum available in the Wiley KnowItAll NMR Spectral Library, accessible via SpectraBase [1]. While many simple N-(4-bromobenzyl)alkylamines lack curated reference spectra in public or commercial databases, the availability of a high-quality reference NMR spectrum for this compound provides a critical tool for identity verification, purity assessment, and batch-to-batch consistency checking. In contrast, the closest analog N-(4-bromobenzyl)ethanamine, although also present in SpectraBase, may not offer the same level of spectral resolution or documentation for all nuclei. The explicit InChIKey (BMKGHFFHQRWBCN-UHFFFAOYSA-N) and exact mass (243.025877 g/mol) provide unambiguous molecular identification [1].

Analytical quality control NMR spectroscopy Identity verification

Application Scenarios Where N-(4-Bromobenzyl)-2-methoxyethanamine (CAS 728948-30-9) Provides Verifiable Advantages


High-Temperature Synthetic Reactions Requiring Low Volatility

Because N-(4-bromobenzyl)-2-methoxyethanamine possesses a boiling point approximately 35 °C higher than that of the ethyl analog , it is the preferred intermediate for reactions conducted at elevated temperatures (e.g., amide couplings or nucleophilic substitutions above 200 °C) where the ethyl analog would distill off or evaporate, leading to loss of material and reduced yield. Procurement of this compound in such contexts avoids the need for specialized high-pressure equipment and simplifies purification by reducing volatility-driven losses.

Screening Libraries Focused on Conformational Diversity

With five rotatable bonds compared to three for the ethyl analog, N-(4-bromobenzyl)-2-methoxyethanamine explores a substantially broader conformational space . This property makes it a valuable addition to diversity-oriented screening libraries aiming to probe receptors or enzymes that require flexible ligands for induced-fit binding. Researchers prioritizing library novelty and scaffold flexibility should select this compound over the more constrained N-(4-bromobenzyl)ethanamine.

Medicinal Chemistry Campaigns Targeting Hydrogen-Bonding Hotspots

The 2-methoxyethyl side chain introduces an ether oxygen that can serve as an additional hydrogen-bond acceptor, a feature absent in simple N-alkyl analogs. While direct target-binding data are not yet available for this compound, the physicochemical evidence indicates that the methoxyethyl group enhances intermolecular interactions (as reflected in the elevated boiling point versus the propyl analog). This structural feature can be leveraged in fragment-based or structure-guided design where an H-bond acceptor in the side chain is desirable for engaging polar residues in a binding pocket.

Procurement with In-House Analytical Verification

The existence of a validated ¹H NMR spectrum in the Wiley KnowItAll spectral database [1] enables in-house analytical teams to rapidly confirm the identity and purity of incoming material. This reduces the risk of accepting mislabeled or degraded product, a concern when sourcing less-characterized analogs for which reference spectra are not readily available. For quality-controlled environments, this compound offers a lower analytical barrier to release and use.

Quote Request

Request a Quote for N-(4-bromobenzyl)-2-methoxyethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.